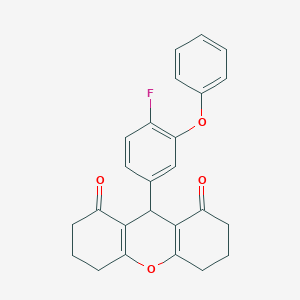
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as Fluspirilene, is a synthetic antipsychotic drug that belongs to the class of diphenylbutylpiperidine derivatives. It was first synthesized in the 1960s and has been used clinically for the treatment of schizophrenia and other psychotic disorders. Fluspirilene is a potent antagonist of dopamine receptors and has been shown to have a long-lasting effect on the central nervous system.
作用机制
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its therapeutic effects by blocking the dopamine D2 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. Overactivity of dopamine signaling has been implicated in the development of psychosis and other psychiatric disorders. This compound binds to the D2 receptors with high affinity and prevents the binding of dopamine, thereby reducing the activity of the dopaminergic system. This leads to a decrease in the positive symptoms of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a long half-life and a slow release from the brain tissue, which contributes to its long-lasting therapeutic effect. This compound also has a high affinity for the D2 receptors in the brain, which allows for a low dose to be effective. This compound has been shown to reduce the levels of dopamine in the brain, which leads to a decrease in the activity of the mesolimbic pathway, a key pathway involved in the development of psychosis. This compound has also been shown to have anxiolytic and sedative effects, which may contribute to its therapeutic efficacy.
实验室实验的优点和局限性
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several advantages for laboratory experiments. It has a high potency and a long half-life, which allows for a low dose to be effective and reduces the need for frequent dosing. This compound also has a low toxicity profile and is well-tolerated in animal models. However, this compound has some limitations for laboratory experiments. It is not selective for the D2 receptors and can bind to other receptors, which may lead to off-target effects. This compound also has a high lipophilicity, which may affect its distribution in the body and its ability to cross the blood-brain barrier.
未来方向
There are several future directions for the research of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of research is to investigate the potential of this compound in treating other psychiatric disorders, such as anxiety and depression. Another area of research is to develop more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. This may lead to improved efficacy and reduced side effects. Additionally, the development of new formulations of this compound that can improve its pharmacokinetic properties, such as solubility and bioavailability, may increase its clinical utility. Finally, the use of this compound as a research tool to study the neurobiology of dopamine receptors and their role in psychiatric disorders may lead to a better understanding of the underlying mechanisms of these disorders and the development of new treatments.
合成方法
The synthesis of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the reaction of 4-fluoro-3-phenoxyaniline with cyclohexanone in the presence of sodium ethoxide to form this compound. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentration.
科学研究应用
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its therapeutic potential in treating various psychiatric disorders, such as schizophrenia, bipolar disorder, and depression. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as improving negative symptoms, such as apathy and social withdrawal. This compound has also been investigated for its potential in treating drug addiction, anxiety, and cognitive impairment. In addition, this compound has been used as a research tool to study the neurobiology of dopamine receptors and their role in psychiatric disorders.
属性
分子式 |
C25H21FO4 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C25H21FO4/c26-17-13-12-15(14-22(17)29-16-6-2-1-3-7-16)23-24-18(27)8-4-10-20(24)30-21-11-5-9-19(28)25(21)23/h1-3,6-7,12-14,23H,4-5,8-11H2 |
InChI 键 |
FHUHJMUBRQWCLC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 |
规范 SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299094.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299095.png)
![ethyl 2-(3-ethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299096.png)
![3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(7-methoxy-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299100.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)